

synthesis and characterization of 4-Hydroxy Trimethoprim-d9

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Compound of Interest

Compound Name: 4-Hydroxy Trimethoprim-d9

Cat. No.: B15144458

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An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy Trimethoprim-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Hydroxy Trimethoprim-d9**. This deuterated metabolite of the antibiotic Trimethoprim is a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Due to the absence of a publicly available, detailed experimental protocol for its synthesis, this document outlines a proposed synthetic route based on established chemical principles and available literature on related compounds.

Proposed Synthesis of 4-Hydroxy Trimethoprim-d9

The proposed synthesis is a multi-step process commencing with the preparation of a deuterated methylating agent, which is then used to construct the deuterated trimethoxybenzyl moiety. This key intermediate is subsequently used to build the final pyrimidine structure.

Experimental Protocols

Step 1: Synthesis of Iodomethane-d3

Deuterated methyl iodide (Iodomethane-d3) is a key reagent for introducing the trideuteriomethyl groups. It can be synthesized from deuterated methanol.

- Reaction: $\text{CD}_3\text{OD} + \text{HI} \rightarrow \text{CD}_3\text{I} + \text{H}_2\text{O}$
- Procedure: To a reaction flask, add 5 mL of deuterated methanol (Methanol-d₄) and 5 mL of water. Add 50 mL of 55-58% hydriodic acid (containing ~1.5% hypophosphorous acid as a stabilizer). Stir the mixture and heat to 40°C for 2 hours, then increase the temperature to 50°C for an additional 2 hours. After cooling to room temperature, set up for distillation. Collect the fraction boiling between 40-45°C to yield Iodomethane-d₃ as a colorless liquid.^[1]

Step 2: Synthesis of 3,4,5-tris(trideuteriomethoxy)benzaldehyde

This step involves the exhaustive methylation of a suitable starting material, such as methyl gallate (methyl 3,4,5-trihydroxybenzoate), using the prepared Iodomethane-d₃.

- Reaction: $\text{Methyl 3,4,5-trihydroxybenzoate} + 3 \text{ CD}_3\text{I} \rightarrow \text{Methyl 3,4,5-tris(trideuteriomethoxy)benzoate}$
- Procedure:
 - To a suspension of potassium carbonate (K_2CO_3) in dimethylformamide (DMF), add a solution of methyl gallate in DMF with vigorous stirring.
 - Add Iodomethane-d₃ dropwise to the mixture at 20-25°C.
 - Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or LC-MS).
 - Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).
 - Dry the organic phase over an anhydrous salt (e.g., K_2CO_3) and evaporate the solvent to yield methyl 3,4,5-tris(trideuteriomethoxy)benzoate.
 - The resulting ester can then be reduced to the corresponding benzaldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

Step 3: Synthesis of **4-Hydroxy Trimethoprim-d₉**

The final step involves the construction of the pyrimidine ring. A common route to Trimethoprim and its analogs involves the condensation of a benzaldehyde derivative with a suitable precursor, followed by cyclization with guanidine. One established method proceeds via an intermediate that is structurally analogous to 4-Hydroxy Trimethoprim.

- Reaction Scheme (adapted):
 - Condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate.
 - Reduction of the resulting ylidene derivative.
 - Formylation and cyclization with guanidine to yield 2-amino-4-hydroxy-5-(3,4,5-tris(trideuteriomethoxy)benzyl)pyrimidine (**4-Hydroxy Trimethoprim-d9**).[\[2\]](#)
- Procedure:
 - A Knoevenagel condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate is performed to give an ylidene derivative.
 - The double bond in this product is reduced, for example, by catalytic hydrogenation (e.g., H₂ over Pd/C), to yield the corresponding 3,4,5-tris(trideuteriomethoxy)benzylcyanoacetic ester.[\[2\]](#)
 - This ester is then subjected to a heterocyclization reaction with guanidine. This can be achieved by heating the ester with an ethanolic solution of guanidine (prepared from guanidine hydrochloride).[\[2\]](#)[\[3\]](#) The reaction mixture is refluxed, and upon cooling, the crude product precipitates.
 - Purification can be achieved by recrystallization or by dissolving the crude product in hot aqueous acetic acid and reprecipitating with concentrated ammonium hydroxide.[\[3\]](#)

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **4-Hydroxy Trimethoprim-d9**.

Table 1: Physicochemical and Spectrometric Data

Property	Value	Source
Chemical Formula	C ₁₄ H ₉ D ₉ N ₄ O ₄	-
Molecular Weight	315.37 g/mol	[4]
Exact Mass	315.18929578 Da	[4]
Appearance	Expected to be a solid	-
CAS Number	1794752-40-1	[4]

Expected Analytical Characterization Results:

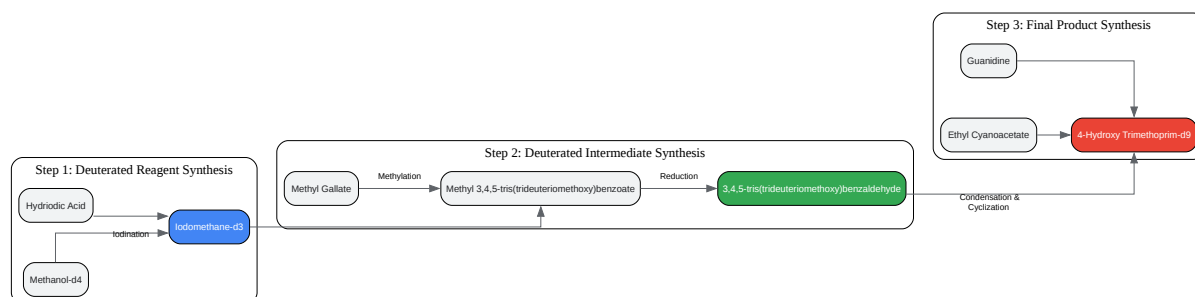
- ¹H-NMR (Proton Nuclear Magnetic Resonance):** The spectrum is expected to show the absence of signals corresponding to the methoxy protons (which would appear around 3.8-4.0 ppm in the non-deuterated compound) due to the deuterium substitution. Signals for the aromatic and pyrimidine protons should be present.
- ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will show signals for all carbon atoms. The signals for the deuterated methoxy carbons will appear as multiplets due to C-D coupling.
- Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with the incorporation of nine deuterium atoms.[4] The fragmentation pattern can also provide structural information.
- High-Performance Liquid Chromatography (HPLC):** HPLC analysis is used to determine the purity of the final compound. A high purity (e.g., >98%) is typically required for use as an analytical standard.
- Infrared Spectroscopy (IR):** The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H, C=O, C=N, and C-O bonds. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations.

Reference standards for 4-Hydroxy Trimethoprim are available from commercial suppliers who can provide a comprehensive Certificate of Analysis (CoA) including data from these

techniques.[5]

Visualizations

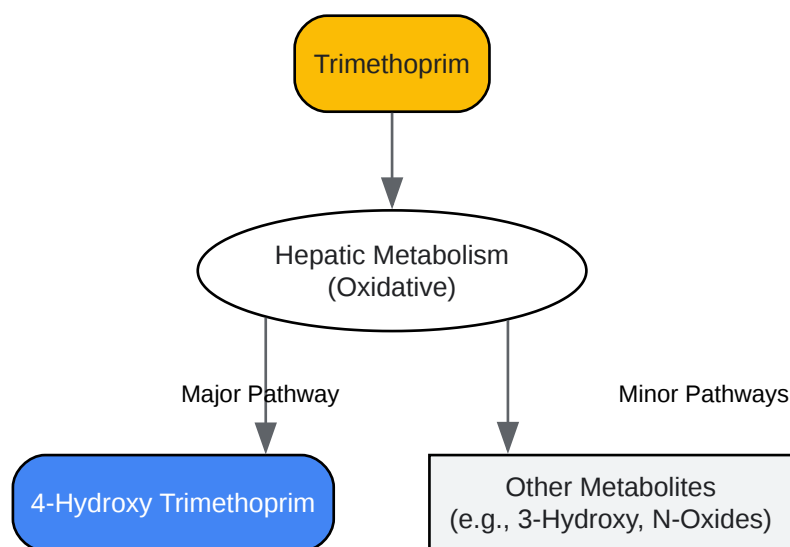
Proposed Synthesis Workflow



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Caption: Proposed multi-step synthesis workflow for **4-Hydroxy Trimethoprim-d9**.

Metabolic Pathway of Trimethoprim



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References

- 1. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Selectively ¹³C-enriched 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (trimethoprim) and 2,4-diaminopyrimidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
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